1-(2-Fluoro-6-methoxyphenyl)piperazine

Description

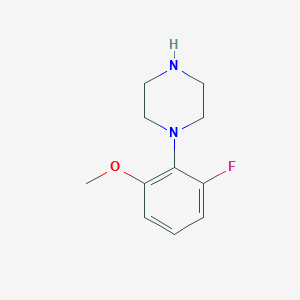

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYIKRCDSATNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine

Foreword: Strategic Importance of 1-(2-Fluoro-6-methoxyphenyl)piperazine

The 1-arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] These structures are integral to numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3][4] The specific molecule, 1-(2-fluoro-6-methoxyphenyl)piperazine, is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the piperazine linkage, imparts distinct electronic and conformational properties that can significantly influence the biological activity and pharmacokinetic profile of the final drug substance. This guide provides a comprehensive overview of the scientifically robust methodologies for the synthesis of this valuable building block, intended for researchers and professionals in the field of drug development and organic synthesis.

Strategic Approaches to the Synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine

The construction of the C-N bond between the aromatic ring and the piperazine nucleus is the critical transformation in the synthesis of 1-(2-fluoro-6-methoxyphenyl)piperazine. Two principal synthetic strategies have emerged as the most viable and are explored in detail within this guide:

-

Direct Arylation of Piperazine via Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a suitably activated aryl halide with piperazine.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more contemporary and versatile method that utilizes a palladium catalyst to facilitate the C-N bond formation.

A third, more traditional method involving the reaction of an aniline with bis(2-chloroethyl)amine will also be discussed as a plausible, albeit often harsher, alternative.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful tool for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups.[5][6] In the context of synthesizing 1-(2-fluoro-6-methoxyphenyl)piperazine, the fluorine atom itself can act as a leaving group, especially when activated by other substituents.

Mechanistic Rationale

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile (piperazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is then restored by the expulsion of the leaving group. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[5]

Experimental Protocol: SNAr Approach

This protocol is based on established procedures for the reaction of fluoroarenes with amine nucleophiles.

Starting Materials:

-

2,6-Difluoroanisole

-

Piperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a stirred solution of 2,6-difluoroanisole (1.0 eq) in DMSO, add piperazine (2.5 eq) and potassium carbonate (3.0 eq). The excess piperazine serves both as a reactant and a scavenger for the HF generated, while potassium carbonate acts as the base.

-

Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoro-6-methoxyphenyl)piperazine.

| Parameter | Value | Rationale |

| Solvent | DMSO | Aprotic polar solvent, accelerates SNAr reactions. |

| Base | K₂CO₃ | Neutralizes the HF byproduct. |

| Temperature | 120-140 °C | Provides sufficient energy to overcome the activation barrier. |

| Piperazine | 2.5 eq | Acts as both nucleophile and acid scavenger. |

Methodology 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9] It offers a highly versatile and efficient alternative to traditional methods, often proceeding under milder conditions and with a broader substrate scope.[10]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[11][12]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Approach

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.

Starting Materials:

-

1-Bromo-2-fluoro-6-methoxybenzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

In an oven-dried Schlenk flask, combine 1-bromo-2-fluoro-6-methoxybenzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in toluene.

-

Add the catalyst solution to the Schlenk flask.

-

Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 1-(2-fluoro-6-methoxyphenyl)piperazine.

| Parameter | Value | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | A common and effective catalyst system for C-N cross-coupling. |

| Base | NaOt-Bu | A strong, non-nucleophilic base suitable for this reaction. |

| Solvent | Toluene | Anhydrous, high-boiling solvent compatible with the reaction conditions. |

| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations. |

Methodology 3: Classical Synthesis from Aniline

A more traditional approach to N-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[10] While this method avoids the use of expensive palladium catalysts, it often requires harsh reaction conditions, such as high temperatures, and may result in lower yields and the formation of byproducts.

Experimental Protocol: Aniline-Based Synthesis

This protocol is based on the synthesis of the analogous 1-(2-methoxyphenyl)piperazine.

Starting Materials:

-

2-Fluoro-6-methoxyaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether

Procedure:

-

A mixture of 2-fluoro-6-methoxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in diethylene glycol monomethyl ether is heated to 150 °C for 12 hours.

-

The reaction mixture is then cooled to room temperature and dissolved in methanol.

-

The product is precipitated by the addition of diethyl ether.

-

The resulting solid is collected by filtration and washed with diethyl ether to obtain the hydrochloride salt of 1-(2-fluoro-6-methoxyphenyl)piperazine.

-

The free base can be obtained by neutralization with a suitable base.

Comparative Analysis of Synthetic Routes

| Feature | SNAr | Buchwald-Hartwig Amination | Classical Aniline Synthesis |

| Starting Materials | Readily available | Requires specific aryl bromide | Aniline may require synthesis |

| Reaction Conditions | High temperature | Mild to moderate temperature | Very high temperature |

| Catalyst | None | Palladium catalyst and ligand | None |

| Substrate Scope | Limited to activated arenes | Broad | Moderate |

| Yields | Moderate to good | Generally high | Variable, often moderate |

| Cost | Lower reagent cost | Higher catalyst cost | Low reagent cost |

Conclusion and Future Perspectives

The synthesis of 1-(2-fluoro-6-methoxyphenyl)piperazine can be effectively achieved through several synthetic strategies. The choice of methodology will largely depend on factors such as the availability of starting materials, the desired scale of the synthesis, and cost considerations. For laboratory-scale synthesis and rapid analogue generation, the Buchwald-Hartwig amination offers the greatest flexibility and generally provides high yields. For larger-scale production, the SNAr approach may be more cost-effective, provided the starting 2,6-difluoroanisole is readily accessible. The classical aniline-based synthesis, while feasible, is often less desirable due to the harsh conditions and potential for side reactions.

Future research in this area may focus on the development of more sustainable and environmentally benign synthetic methods, such as utilizing greener solvents or developing more active and robust catalyst systems for the Buchwald-Hartwig amination that can operate at lower catalyst loadings and temperatures.

References

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Synthesis of aryl Piperazines: Significance and symbolism. (2024). [Link]

-

Ambrosio, M. R., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

-

Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Saudi Pharmaceutical Journal. [Link]

-

Mao, Z. W., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Nucleophilic aromatic substitution reaction scope and limitations. (2023). Filo. [Link]

-

Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

-

Lee, H. G., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PNAS. [Link]

-

Knauber, T., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link]

-

European Patent Office. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Zhang, M., et al. (2014). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Concerted Nucleophilic Aromatic Substitutions. NIH. [Link]

-

Barmpou, M., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

-

Macmillan Group. Why C–N and C–O Couplings?. [Link]

-

Gemo, A., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

-

Uggerud, E., et al. (2018). Concerted or stepwise? A class of nucleophilic aromatic substitutions has been developed that proceeds by concerted (cSNAr) rather than classical, two-step, SNAr mechanisms. Angewandte Chemie. [Link]

-

ResearchGate. Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p -Anisidine and 2-Fluoromalonic Acid. [Link]

-

Barmpalexis, P., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

-

ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. [Link]

-

Wezel, T., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. NIH. [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

-

PrepChem. Synthesis of 1-[3-(6-Flouro-1,2-benzisoxazol-3-yl)propyl]-4-(3-methoxyphenyl)piperazine oxalate. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

Imperial College London. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

- Google Patents.

- Google Patents. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

-

ResearchGate. Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Google Patents.

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. [Link]

-

Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Chemical Properties and Applications of 1-(2-Fluoro-6-methoxyphenyl)piperazine

Executive Summary: 1-(2-fluoro-6-methoxyphenyl)piperazine is a substituted arylpiperazine that serves as a crucial building block in modern medicinal chemistry. The piperazine ring is recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds targeting a wide array of physiological systems.[1][2] This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthesis, and potential applications of this specific derivative. The strategic placement of ortho-fluoro and ortho-methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it an attractive starting point for the development of novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this versatile chemical entity.

Introduction to a Key Medicinal Scaffold

The arylpiperazine motif is a cornerstone in drug discovery, renowned for its ability to interact with various biological targets, especially G-protein coupled receptors (GPCRs).[2] The two nitrogen atoms of the piperazine ring offer key points for hydrogen bonding and salt formation, while also providing a conformationally constrained linker between a substituted aromatic system and other pharmacophoric elements.

1-(2-fluoro-6-methoxyphenyl)piperazine distinguishes itself through its specific substitution pattern:

-

Piperazine Moiety: Confers basicity and provides a key anchor for derivatization at the N4 position.

-

Aromatic Ring: The direct N-aryl linkage creates a rigid system capable of π-π stacking and other interactions within receptor binding pockets.

-

Ortho-Fluoro Group: This electronegative substituent can modulate the pKa of the anilinic nitrogen, influence metabolic stability, and serve as a hydrogen bond acceptor.

-

Ortho-Methoxy Group: This group significantly impacts the conformation of the molecule by introducing steric hindrance, which can lock the aryl ring in a preferred orientation relative to the piperazine ring. This conformational restriction is often critical for achieving high receptor selectivity.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is the first step in its application for rational drug design.

| Property | Value | Source |

| IUPAC Name | 1-(2-fluoro-6-methoxyphenyl)piperazine | - |

| Synonyms | - | - |

| CAS Number | 113028-78-7 (Free Base) | [3] |

| 1396762-14-3 (Hydrochloride Salt) | [4][5] | |

| Molecular Formula | C₁₁H₁₅FN₂O | [6] |

| Molecular Weight | 210.25 g/mol (Free Base) | [7] |

| 246.71 g/mol (Hydrochloride Salt) | [4][5] | |

| Monoisotopic Mass | 210.11684 Da | [6] |

| Predicted XlogP | 1.5 | [6] |

| Predicted Boiling Point | 346.5 ± 42.0 °C (for isomer) | [7] |

| Form | Typically a solid or oil | - |

| Solubility | Generally soluble in organic solvents like DMSO and methanol. Piperazine itself is freely soluble in water.[8] | - |

Spectroscopic and Analytical Characterization

Analytical data provides the structural proof of a molecule. While specific experimental spectra for this exact compound are not publicly cataloged, its characteristic spectroscopic features can be reliably predicted based on established principles and data from closely related analogs.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The predicted ¹H and ¹³C NMR spectra in a solvent like CDCl₃ would exhibit distinct signals corresponding to the unique chemical environments of the molecule.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring are expected between δ 6.5-7.2 ppm. Their splitting patterns (doublets, triplets) would be complex due to coupling with each other and with the ¹⁹F nucleus.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Piperazine Protons (-CH₂-): The protons on the piperazine ring would appear as two distinct multiplets. The four protons adjacent to the aryl ring (N1) would be shifted downfield (approx. δ 3.1-3.3 ppm) compared to the four protons adjacent to the secondary amine (N4) (approx. δ 2.9-3.1 ppm).

-

Amine Proton (-NH): A broad singlet, often exchangeable with D₂O, would appear around δ 1.5-2.5 ppm, though its position can be highly variable.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the fluorine and methoxy group (C-F, C-OCH₃) would be the most downfield and would show characteristic splitting due to C-F coupling.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Piperazine Carbons (-CH₂-): Two distinct signals are expected around δ 45-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-(2-fluoro-6-methoxyphenyl)piperazine, electrospray ionization (ESI) would readily show the protonated molecular ion.

-

Molecular Ion (M+H)⁺: m/z ≈ 211.1241[6]

-

Key Fragmentation Pathways: The primary fragmentation of arylpiperazines involves the cleavage of the piperazine ring.[12] The expected fragmentation would involve the loss of ethyleneimine fragments or cleavage at the C-N bonds of the ring, leading to characteristic daughter ions.

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

-

~3300 cm⁻¹ (N-H stretch): A broad peak characteristic of the secondary amine.

-

3100-3000 cm⁻¹ (Aromatic C-H stretch): Sharp peaks for the C-H bonds on the phenyl ring.

-

2950-2800 cm⁻¹ (Aliphatic C-H stretch): Strong peaks for the CH₂ groups of the piperazine and the CH₃ of the methoxy group.

-

~1600-1450 cm⁻¹ (C=C stretch): Multiple sharp peaks from the aromatic ring.

-

~1250 cm⁻¹ (C-O stretch): A strong peak for the aryl ether.

-

~1100 cm⁻¹ (C-N stretch): Characteristic of the amine groups.

-

~1050 cm⁻¹ (C-F stretch): A strong peak indicating the carbon-fluorine bond.

Synthesis and Reactivity

The synthesis of N-arylpiperazines is a well-established process in organic chemistry, with several reliable methods available.

Proposed Synthetic Pathway

A highly efficient and common method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. The starting material, 1,3-difluoro-2-methoxybenzene (2,6-difluoroanisole), is activated towards nucleophilic attack by the two electron-withdrawing fluorine atoms. Piperazine acts as the nucleophile, displacing one of the fluorine atoms. Using an excess of piperazine can favor the mono-arylated product and also serve as the base to neutralize the HF byproduct.

Caption: Workflow for the synthesis via SₙAr.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on standard chemical literature and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Reaction Setup: To a solution of 2,6-difluoroanisole (1.0 eq) in dimethyl sulfoxide (DMSO), add piperazine (3.0 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.

-

Heating: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield 1-(2-fluoro-6-methoxyphenyl)piperazine as a pure compound.

Chemical Reactivity

The reactivity of the molecule is dominated by the secondary amine of the piperazine ring. This nitrogen (N4) is a nucleophilic and basic center, readily undergoing reactions such as:

-

Alkylation: Reaction with alkyl halides to introduce substituents.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Salt Formation: As a base, it readily reacts with acids to form stable, often crystalline, hydrochloride or other salts, which is useful for purification and formulation.

Applications in Medicinal Chemistry and Drug Development

The true value of 1-(2-fluoro-6-methoxyphenyl)piperazine lies in its role as a scaffold for creating more complex molecules with therapeutic potential. Its derivatives have been explored for a range of biological activities.

-

Central Nervous System (CNS) Agents: Arylpiperazines are classic ligands for serotonin (5-HT) and dopamine (D) receptors.[13] The specific substitution pattern of this compound makes it a candidate for developing selective ligands for treating depression, schizophrenia, and anxiety.[2]

-

Anticancer Agents: Recent studies have shown that derivatives of structurally similar piperazines can act as potent inhibitors of key cancer-related proteins. For example, derivatives of 1-(2-fluorophenyl) piperazine have been synthesized and evaluated as inhibitors of the anti-apoptotic protein BCL2, showing promise in inducing cell death in breast cancer cell lines.[14] This highlights the potential of using this scaffold to develop targeted cancer therapies.

-

Antimicrobial Agents: The piperazine core is also found in numerous compounds with antibacterial and antifungal properties.[1]

Caption: Role in a typical drug discovery workflow.

Conclusion

1-(2-fluoro-6-methoxyphenyl)piperazine is more than a simple chemical; it is a strategically designed molecular scaffold. Its physicochemical properties, governed by the interplay of its piperazine ring and the uniquely substituted phenyl group, make it an exceptionally valuable starting material. The compound's predictable reactivity allows for straightforward derivatization, enabling the creation of diverse chemical libraries. For researchers in drug discovery, this molecule represents a validated entry point for developing next-generation therapeutics targeting a wide spectrum of diseases, from psychiatric disorders to cancer.

References

- SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

- MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride, 97%.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- ChemicalBook. (n.d.). 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3.

- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346.

- SpringerLink. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....

- Appchem. (n.d.). 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3.

- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl-piperazine) | 10093-96-6.

- ChemicalBook. (n.d.). 1-(2-Fluoro-3-methoxyphenyl)piperazine CAS.

- ChemicalBook. (n.d.). Piperazine(110-85-0) IR Spectrum.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- AACS. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Royal Society of Chemistry. (n.d.). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuro.

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Piperazine Isomers.

- ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5.

- PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837.

- PubChemLite. (n.d.). 1-(2-fluoro-6-methoxyphenyl)piperazine (C11H15FN2O).

- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.

- Aladdin. (n.d.). 1-(2-Fluoro-6-methoxyphenyl)piperazine.

- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-Fluoro-6-methoxyphenyl)piperazine - CAS:113028-78-7 - 阿镁生物 [amaybio.com]

- 4. 1-(2-fluoro-6-methoxyphenyl)piperazine hydrochloride | 1396762-14-3 [amp.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. PubChemLite - 1-(2-fluoro-6-methoxyphenyl)piperazine (C11H15FN2O) [pubchemlite.lcsb.uni.lu]

- 7. 1-(2-Fluoro-3-methoxyphenyl)piperazine CAS#: 1121613-59-9 [m.chemicalbook.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR [m.chemicalbook.com]

- 10. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of 1-(2-fluoro-6-methoxyphenyl)piperazine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological targets of the novel synthetic compound, 1-(2-fluoro-6-methoxyphenyl)piperazine. Synthesizing data from structurally related phenylpiperazine analogs, this document offers a predictive analysis of its pharmacological profile, focusing on key central nervous system (CNS) receptors. We present a structured approach for the empirical validation of these predicted targets, detailing robust in vitro and in vivo experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities for neurological and psychiatric disorders.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system. The versatility of this chemical structure allows for fine-tuning of receptor affinity and functional activity through targeted substitutions on both the phenyl ring and the piperazine nitrogen. The introduction of a fluorine atom and a methoxy group at the 2 and 6 positions of the phenyl ring, as seen in 1-(2-fluoro-6-methoxyphenyl)piperazine, is anticipated to significantly influence its steric and electronic properties, thereby dictating its interaction with a specific set of biological targets. This guide delineates a rational, evidence-based pathway to elucidate the pharmacological identity of this compound.

Predicted Biological Targets and Rationale

Based on the extensive literature on substituted phenylpiperazines, the primary biological targets for 1-(2-fluoro-6-methoxyphenyl)piperazine are predicted to be within the serotonergic and sigma receptor systems. The rationale for this prediction is grounded in the well-documented affinities of similar analogs.

Primary Target System: Serotonin (5-HT) Receptors

The serotonergic system is a critical regulator of mood, cognition, and behavior, making it a prime target for neuropsychiatric drug discovery. Phenylpiperazine derivatives are known to exhibit high affinity for various 5-HT receptor subtypes.

-

5-HT1A Receptors: Many phenylpiperazine compounds act as partial agonists or antagonists at the 5-HT1A receptor, a key player in the modulation of anxiety and depression.[1][2] The electronic nature of the substituents on the phenyl ring can modulate the intrinsic activity at this receptor.

-

5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a hallmark of atypical antipsychotics and some antidepressants.[2] The substitution pattern of 1-(2-fluoro-6-methoxyphenyl)piperazine suggests a potential interaction with these G-protein coupled receptors (GPCRs).

-

5-HT6 and 5-HT7 Receptors: These receptors are implicated in cognitive function and mood regulation. Several novel phenylpiperazine derivatives have been developed as selective ligands for these targets, indicating a plausible interaction for the compound .[3][4][5]

Secondary Target System: Sigma (σ) Receptors

Sigma receptors are unique, non-opioid receptors involved in a wide range of cellular functions and are implicated in neuropsychiatric and neurodegenerative diseases. Phenylpiperazine-containing ligands have been shown to possess significant affinity for both σ1 and σ2 subtypes.[6] The lipophilicity and basicity of 1-(2-fluoro-6-methoxyphenyl)piperazine are consistent with features that favor sigma receptor binding.

Experimental Validation Strategy: A Step-by-Step Approach

A multi-tiered experimental approach is essential to definitively identify and characterize the biological targets of 1-(2-fluoro-6-methoxyphenyl)piperazine. The following protocols are designed to provide a comprehensive pharmacological profile.

Tier 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify primary binding targets.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 1-(2-fluoro-6-methoxyphenyl)piperazine for a panel of CNS receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, σ1, σ2).

-

Incubate the membrane preparations with a specific radioligand for each target receptor at a concentration near its Kd.

-

Add increasing concentrations of 1-(2-fluoro-6-methoxyphenyl)piperazine to displace the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Causality: This experiment directly measures the physical interaction between the compound and its potential targets. A low Ki value indicates high binding affinity.

Data Presentation: Binding Affinity Profile

| Target Receptor | Radioligand | Ki (nM) of 1-(2-fluoro-6-methoxyphenyl)piperazine |

| 5-HT1A | [³H]8-OH-DPAT | TBD |

| 5-HT2A | [³H]Ketanserin | TBD |

| 5-HT2C | [³H]Mesulergine | TBD |

| 5-HT6 | [³H]LSD | TBD |

| 5-HT7 | [³H]5-CT | TBD |

| σ1 | -Pentazocine | TBD |

| σ2 | [³H]DTG | TBD |

| TBD: To Be Determined |

Tier 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified, the next step is to determine the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).

Protocol 2: G-Protein Coupled Receptor (GPCR) Functional Assays

-

Objective: To assess the functional activity of 1-(2-fluoro-6-methoxyphenyl)piperazine at identified 5-HT receptor targets.

-

Methodologies:

-

[³⁵S]GTPγS Binding Assay: Measures G-protein activation. An increase in binding in the presence of the compound indicates agonism, while inhibition of agonist-stimulated binding suggests antagonism.

-

Second Messenger Assays:

-

-

Causality: These assays directly link receptor binding to a downstream cellular response, defining the compound's intrinsic efficacy.

Workflow for Functional Characterization

Caption: Experimental workflow for target validation.

Tier 3: In Vivo Target Engagement and Pharmacodynamic Effects

The final stage of preclinical characterization involves demonstrating that the compound can reach its target in a living organism and elicit a physiological response.

Protocol 3: Animal Models of CNS Function

-

Objective: To evaluate the in vivo effects of 1-(2-fluoro-6-methoxyphenyl)piperazine in relevant behavioral models.

-

Methodologies (examples based on predicted targets):

-

Forced Swim Test (Mouse): A model for assessing antidepressant-like activity. A reduction in immobility time suggests efficacy.

-

Elevated Plus Maze (Rat/Mouse): A model for anxiolytic activity. An increase in time spent in the open arms indicates an anxiolytic effect.

-

Prepulse Inhibition of Startle (Rat/Mouse): A model sensitive to antipsychotic activity. Reversal of a psychostimulant-induced deficit in prepulse inhibition suggests antipsychotic potential.

-

-

Causality: These experiments provide evidence of target engagement in the brain and demonstrate the potential therapeutic utility of the compound.

Signaling Pathway Analysis

The interaction of 1-(2-fluoro-6-methoxyphenyl)piperazine with its primary targets will initiate specific intracellular signaling cascades.

Predicted Signaling Pathway for a Gq-Coupled 5-HT2A Receptor

Caption: Gq signaling cascade for 5-HT2A receptors.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the elucidation of the biological targets of 1-(2-fluoro-6-methoxyphenyl)piperazine. The predicted interactions with serotonergic and sigma receptors provide a strong foundation for initial experimental investigations. The detailed protocols herein offer a clear and logical path for researchers to follow, from initial binding studies to in vivo functional validation. Successful characterization of this compound's pharmacological profile will be crucial in determining its potential as a novel therapeutic agent for CNS disorders. Future work should also include off-target liability screening and a full pharmacokinetic profiling to establish a complete drug-like profile.

References

- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.

- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.

- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.

- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI.

- N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' - PubMed.

- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed.

- The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C)

- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. PMC - PubMed Central.

- Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. PubMed. czuFjZi6rFGtUtQSs)

Sources

- 1. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]

- 4. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(2-fluoro-6-methoxyphenyl)piperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel compound 1-(2-fluoro-6-methoxyphenyl)piperazine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related phenylpiperazine analogs to construct a scientifically grounded, hypothetical pharmacological profile. The evidence strongly suggests that 1-(2-fluoro-6-methoxyphenyl)piperazine is likely to exhibit significant affinity for and activity at serotonergic and, to a lesser extent, dopaminergic receptors. This guide provides a comprehensive overview of the inferred receptor interactions, potential downstream signaling cascades, and detailed experimental protocols to validate these hypotheses.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a well-established pharmacophore in the development of centrally acting agents. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, frequently interacting with various neurotransmitter receptors.[1] The nature and position of substituents on the phenyl ring and the piperazine nitrogen are critical determinants of receptor affinity and functional activity.

Derivatives of 1-(2-methoxyphenyl)piperazine are particularly noteworthy for their significant interactions with the serotonergic system, exhibiting affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors.[2] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[3] The subject of this guide, 1-(2-fluoro-6-methoxyphenyl)piperazine, combines the 2-methoxyphenyl backbone with a fluorine atom at the 6-position, suggesting a potentially unique pharmacological profile.

Inferred Pharmacodynamics: A Multi-Target Profile

Based on the pharmacological data of structurally related compounds, a putative multi-target receptor profile for 1-(2-fluoro-6-methoxyphenyl)piperazine can be proposed. The primary interactions are anticipated to be with the serotonin receptor family, with potential secondary interactions at dopamine receptors.

High-Affinity Interactions with Serotonin Receptors

The 1-(2-methoxyphenyl)piperazine core structure is a strong indicator of affinity for multiple serotonin (5-HT) receptor subtypes.

-

5-HT1A Receptor: Many 1-(2-methoxyphenyl)piperazine derivatives are known to be potent 5-HT1A receptor ligands, often acting as partial agonists or antagonists.[2][4] For instance, the well-characterized compound 1-(2-methoxyphenyl)piperazine itself is an active metabolite of several antidepressant and anxiolytic drugs and displays significant 5-HT1A receptor affinity. The addition of ortho-substituents can modulate this activity. It is hypothesized that 1-(2-fluoro-6-methoxyphenyl)piperazine will also exhibit high affinity for the 5-HT1A receptor. Its functional activity (agonist, partial agonist, or antagonist) would require experimental determination.

-

5-HT2A Receptor: Phenylpiperazines are also known to interact with 5-HT2A receptors, often as antagonists.[5] This antagonism is a key mechanism for the therapeutic effects of several atypical antipsychotics. The presence of the 2-methoxy group in conjunction with a second ortho-substituent (the 6-fluoro group) may enhance affinity and selectivity for the 5-HT2A receptor. A study on N-phenylpiperazine derivatives as antipsychotic agents demonstrated that modifications to the phenyl ring could increase affinity for the 5-HT2A receptor.[5]

-

Other Serotonin Receptors: High affinity for the 5-HT7 receptor has also been observed with some 1-(2-methoxyphenyl)piperazine derivatives, a target implicated in the regulation of circadian rhythms and mood.[2] The potential for interaction with other 5-HT receptors, such as 5-HT2C, should also be considered.

Potential Modulation of Dopamine Receptors

While the primary activity of many 1-(2-methoxyphenyl)piperazine derivatives is centered on the serotonergic system, interactions with dopamine receptors, particularly the D2-like family (D2, D3, and D4), are also possible.

-

Dopamine D2 and D3 Receptors: Some phenylpiperazine derivatives have been developed as selective ligands for dopamine D3 receptors.[6] The substitution pattern on the phenyl ring is crucial for determining affinity and selectivity for dopamine receptor subtypes. A study on N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides highlighted that a 2-methoxyphenylpiperazine moiety could be incorporated into potent D3 receptor ligands.[6] It is plausible that 1-(2-fluoro-6-methoxyphenyl)piperazine may possess some affinity for D2 and/or D3 receptors, likely lower than its affinity for serotonin receptors.

Summary of Putative Receptor Affinities

The following table summarizes the inferred receptor binding profile for 1-(2-fluoro-6-methoxyphenyl)piperazine based on the pharmacology of related compounds. The affinity levels are hypothetical and require experimental validation.

| Receptor Target | Inferred Affinity | Rationale based on Structural Analogs |

| 5-HT1A | High | The 1-(2-methoxyphenyl)piperazine core is a known high-affinity 5-HT1A ligand.[2][4] |

| 5-HT2A | High | Phenylpiperazines often exhibit high affinity for 5-HT2A receptors, and ortho-substitution can enhance this.[5] |

| 5-HT7 | Moderate to High | Some 1-(2-methoxyphenyl)piperazine derivatives show high affinity for 5-HT7 receptors.[2] |

| Dopamine D2 | Low to Moderate | Phenylpiperazines can interact with D2 receptors, but this is often secondary to serotonergic activity.[6] |

| Dopamine D3 | Moderate | The 2-methoxyphenylpiperazine moiety is present in some selective D3 receptor ligands.[6] |

Proposed Downstream Signaling Pathways

The functional consequences of receptor binding by 1-(2-fluoro-6-methoxyphenyl)piperazine would depend on its intrinsic activity at each target. Below are the hypothesized signaling cascades based on potential agonist or antagonist activity at the primary inferred targets.

Signaling via 5-HT1A Receptors

If 1-(2-fluoro-6-methoxyphenyl)piperazine acts as a 5-HT1A receptor agonist or partial agonist, it would likely inhibit adenylyl cyclase activity through the activation of Gi/o proteins. This would lead to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Sources

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Methoxyphenylpiperazine Compounds: A Technical Guide for Drug Discovery

Introduction: Beyond a Simple Scaffold

Methoxyphenylpiperazine (MOPP) derivatives represent a fascinating and enduring class of compounds that have continually captured the attention of medicinal chemists and pharmacologists. At its core, the MOPP scaffold, consisting of a piperazine ring linked to a methoxy-substituted phenyl group, is a privileged structure in drug discovery. Its versatility as a synthetic intermediate has led to the development of a diverse array of clinically significant drugs, from antipsychotics and antidepressants to cardiovascular agents.[1][2] However, the intrinsic pharmacological activity of MOPP derivatives themselves, particularly their interactions with serotonergic and adrenergic receptors, has also cemented their importance as tool compounds and, in some instances, as new psychoactive substances (NPS).[3][4] This guide provides an in-depth technical exploration of methoxyphenylpiperazine compounds, moving beyond a mere cataloging of derivatives to a nuanced discussion of their synthesis, structure-activity relationships (SAR), and the critical experimental methodologies that underpin their investigation.

The Structural Triad: Ortho, Meta, and Para Isomers

The seemingly subtle shift of the methoxy group on the phenyl ring gives rise to three distinct positional isomers—ortho-methoxyphenylpiperazine (o-MOPP), meta-methoxyphenylpiperazine (m-MOPP), and para-methoxyphenylpiperazine (p-MOPP)—each with a unique pharmacological profile. Understanding the nuances of these isomers is fundamental to appreciating their therapeutic potential and off-target effects.

Ortho-Methoxyphenylpiperazine (o-MOPP): A Serotonergic Modulator

o-MOPP is arguably the most extensively studied isomer due to its significant affinity for serotonin receptors, particularly the 5-HT1A subtype, where it acts as an agonist.[2] This property has made it a crucial building block for drugs targeting anxiety and psychotic disorders.[2][5] For instance, it forms a key part of the structure of antipsychotics like fluanisone.[2] Furthermore, derivatives of o-MOPP have been explored as potent 5-HT1A receptor antagonists, highlighting the chemical tractability of this scaffold for fine-tuning pharmacological activity.[2][6]

Para-Methoxyphenylpiperazine (p-MOPP): A Stimulant with Monoamine Releaser Properties

In contrast to its ortho counterpart, p-MOPP exhibits stimulant effects and has been identified as a component in "party pills".[3][4] Its mechanism of action is believed to involve the inhibition of reuptake and induction of release of monoamine neurotransmitters, a characteristic shared with amphetamines, albeit with lower potency.[3] p-MOPP also serves as a synthetic precursor for important pharmaceuticals, including the anticancer agent lapatinib and the antihypertensive drug urapidil.[1]

Meta-Methoxyphenylpiperazine (m-MOPP): An Intermediate with Emerging Interest

While less characterized pharmacologically than the ortho and para isomers, m-MOPP is a valuable intermediate in pharmaceutical synthesis.[7] Its distinct substitution pattern offers a different steric and electronic environment for further chemical modifications, making it a point of interest for generating novel derivatives with potentially unique receptor interaction profiles.

Navigating the Synthetic Landscape: From Core Synthesis to Derivatization

The synthesis of the MOPP core and its subsequent derivatization are mature fields, yet they offer flexibility for the generation of novel chemical entities.

Core Synthesis of Methoxyphenylpiperazines

A common and efficient method for the synthesis of the MOPP core involves the reaction of piperazine with a corresponding methoxy-substituted aryl halide. For instance, 1-(3-methoxyphenyl)piperazine can be prepared by reacting piperazine with m-bromoanisole in the presence of a suitable base and catalyst.[7]

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)piperazine

-

Reaction Setup: In a 200 ml Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, add 22 g of piperazine, 7.99 g of m-bromoanisole, and 5.66 g of NaOBut.

-

Solvent Addition: Dissolve each reactant in 20 ml of o-xylene and add to the flask.

-

Catalyst Introduction: Prepare a solution of a suitable palladium catalyst in o-xylene and add approximately 10 ml to the reaction mixture via the dropping funnel.

-

Reaction Conditions: Heat the mixture to 120°C and maintain this temperature for 3 hours with stirring.

-

Workup: After completion, cool the reaction mixture and add 80 ml of water. Separate the organic phase.

-

Extraction: Extract the aqueous phase with 40 ml of o-xylene.

-

Drying and Analysis: Combine the organic phases, dry over sodium sulfate, and analyze the product by gas chromatography.[7]

Another versatile approach involves the in situ generation of 1-(4-methoxyphenyl)piperazine from diethanolamine.[8] This one-pot synthesis method offers an alternative route to the core structure.

Experimental Protocol: In Situ Generation and N-Arylation of 1-(4-Methoxyphenyl)piperazine

-

In Situ Formation: Slowly add 360 ml of HBr (0.5 mol) to 0.26 mol of diethanolamine over one hour. Reflux the mixture for 12 hours.[8]

-

N-Arylation: The resulting 1-(4-methoxyphenyl)piperazine can then be reacted with an aryl halide, such as p-chloronitrobenzene, to yield N,N'-disubstituted piperazines.[8]

Derivatization Strategies for Tuning Pharmacological Activity

The true power of the MOPP scaffold lies in its amenability to derivatization at the N-4 position of the piperazine ring. The nature of the substituent at this position profoundly influences receptor affinity and selectivity.

-

Alkyl Chain Length: The length of the alkyl chain connecting the piperazine nitrogen to another functional group is a critical determinant of activity. For instance, in a series of bicyclohydantoin-arylpiperazines, a chain length of n=1 was found to be optimal for 5-HT1A receptor affinity and selectivity over α1-adrenergic receptors.[9]

-

Terminal Functional Groups: The incorporation of various terminal moieties, such as benzamides or adamantanamides, can drastically alter the pharmacological profile. For example, the addition of a benzamide fragment can yield compounds with high affinity for both D2 and 5-HT1A receptors.[10] Conversely, replacing a phthalimide group with bulky alkyl amides can enhance 5-HT1A affinity and selectivity over α1-adrenergic receptors.[6]

Structure-Activity Relationships (SAR): A Deep Dive

The SAR of MOPP derivatives is a complex interplay of steric and electronic factors. The following diagram illustrates the key structural features and their influence on pharmacological activity.

Caption: Key structural determinants of pharmacological activity in MOPP compounds.

Pharmacological Evaluation: From Receptor Binding to In Vivo Effects

A comprehensive understanding of MOPP derivatives requires a multi-faceted pharmacological evaluation.

Receptor Binding Assays

In vitro receptor binding assays are the cornerstone for determining the affinity of MOPP compounds for various receptors. These assays typically involve radioligand displacement studies using cell membranes expressing the target receptor. The results are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Target Receptor(s) | Reported Affinity (Ki or IC50) | Reference |

| o-MOPP derivatives | 5-HT1A | Ki values around 0.5 nM | [2] |

| o-MOPP derivatives with benzamide moiety | D2 and 5-HT1A | IC50 ranging from 10-7 to 10-8 M | [10] |

| Bicyclohydantoin-arylpiperazines | 5-HT1A | Ki = 31.7 nM | [9] |

| Adamantanamide derivatives | 5-HT1A | Ki = 0.4 nM | [6] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Ki = 1.2 nM | [11][12] |

In Vivo Studies

In vivo studies are essential to translate the in vitro findings into a physiological context. Animal models are used to assess the functional effects of MOPP compounds, such as their anxiolytic, antipsychotic, or stimulant properties. For example, the anxiolytic activity of a selective 5-HT1A receptor agonist was evaluated using the social interaction test in mice.[9] Furthermore, in vivo studies have been crucial in elucidating the metabolism of these compounds. For instance, the primary metabolic pathway for p-MOPP is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed mainly by the CYP2D6 enzyme.[13][14]

Analytical Methodologies: Detection and Quantification

The rise of MOPP derivatives as NPS has necessitated the development of robust analytical methods for their detection in various matrices, including street samples and biological fluids.

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for the identification and quantification of MOPP compounds.[15][16] These methods offer high sensitivity and selectivity, allowing for the differentiation of isomers and the detection of trace amounts.

Experimental Protocol: GC-MS Analysis of Piperazine Derivatives

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol.[17]

-

Instrument Conditions:

-

Column: 5% phenyl/95% methyl silicone column.

-

Carrier Gas: Hydrogen.

-

Injector and Detector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C for 1 minute, ramp to 280°C at 25°C/min, and hold for 3 minutes.[17]

-

-

Data Analysis: Identify compounds based on their retention times and mass spectra.

Capillary Electrophoresis

Capillary electrophoresis (CE) provides an alternative separation technique that can be used for the analysis of MOPP compounds.[17]

The following workflow illustrates the typical analytical process for identifying and quantifying MOPP derivatives.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. para-Methoxyphenylpiperazine [medbox.iiab.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. swgdrug.org [swgdrug.org]

The Piperazine Scaffold: A Privileged Core for Central Nervous System Drug Discovery and Development

Abstract The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, particularly in the development of agents targeting the Central Nervous System (CNS).[1] Recognized as a "privileged scaffold," its structural and physicochemical properties offer a unique combination of versatility and drug-like characteristics that have been successfully exploited to create a multitude of blockbuster CNS drugs.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and development of piperazine-based CNS agents. We will explore the fundamental advantages of the piperazine moiety, delve into the structure-activity relationships of key drug classes, and provide detailed experimental workflows and mechanistic insights into their interaction with critical neurotransmitter systems. The guide is structured to follow the logical progression of a drug discovery program, from scaffold selection and rational design to pharmacological profiling and mechanistic elucidation.

Part 1: The Piperazine Moiety - A Foundation for CNS Drug Design

Introduction to the Piperazine Scaffold

The piperazine ring is a saturated six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions.[3][4] This seemingly simple structure is a powerhouse in medicinal chemistry for several reasons. Its chair conformation provides a rigid, three-dimensional framework that can be strategically decorated with various substituents to orient pharmacophoric groups in a precise manner for optimal target engagement. The two nitrogen atoms are key to its utility, allowing for the introduction of two independent substituents, which can be tailored to modulate potency, selectivity, and pharmacokinetic properties.[5] This inherent modularity has made the piperazine scaffold one of the most ubiquitous and successful motifs in the design of CNS-active compounds.[6][5]

Physicochemical and Pharmacokinetic Advantages

The prevalence of the piperazine core in CNS drugs is not coincidental; it imparts a range of favorable properties essential for effective neuropharmacology.

-

Basicity and Solubility : As a diprotic base, piperazine has two pKa values. This allows it to be protonated at physiological pH, which is crucial for forming stable salts that enhance aqueous solubility and improve formulation characteristics.[1] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups (in a monosubstituted piperazine) can be hydrogen bond donors, facilitating strong interactions with biological targets.[1]

-

Blood-Brain Barrier (BBB) Penetration : A critical hurdle for any CNS drug is the ability to cross the highly selective blood-brain barrier. Piperazine-containing molecules often exhibit a favorable balance of lipophilicity and polarity required for BBB permeation.[7][8] Their basicity can also play a role in traversing the barrier.

-

Metabolic Stability : The piperazine ring itself is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved pharmacokinetic profile. However, substituents on the piperazine ring can be sites of metabolism, offering a way to fine-tune the drug's duration of action.

A Historical Perspective

The journey of piperazine in CNS pharmacotherapy began with the discovery of its derivatives' potent effects on neurotransmitter systems. Early research identified piperazine-containing compounds with antihistaminic and antiemetic properties, which hinted at their ability to modulate central pathways. This led to the systematic exploration of derivatives, most notably the arylpiperazines, which were found to have high affinity for dopamine and serotonin receptors.[6][4] This foundational work paved the way for the development of landmark drugs for schizophrenia, depression, and anxiety, solidifying the piperazine scaffold's status as a critical tool in the neuropharmacologist's arsenal.[4]

Part 2: Key Classes and Therapeutic Applications of Piperazine-Based CNS Agents

The versatility of the piperazine scaffold has led to its incorporation into a wide array of CNS drugs, each targeting specific neurological and psychiatric disorders.

Arylpiperazines: A Dominant Class

The most significant class of piperazine-based CNS agents is undoubtedly the arylpiperazines.[9] This class is characterized by a piperazine ring linked to an aromatic system (the "aryl" group) at one nitrogen (N1) and typically a longer, more complex side chain at the other nitrogen (N4).[10][11] This "long-chain arylpiperazine" structure is a versatile template for designing ligands that target serotonin and dopamine receptors with high affinity and specificity.[11][12][13][14]

Antipsychotics

Piperazine derivatives have revolutionized the treatment of schizophrenia and other psychotic disorders.

-

Aripiprazole : An atypical antipsychotic, aripiprazole exemplifies a sophisticated pharmacological profile. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[15] This "dopamine-serotonin system stabilizer" mechanism is thought to reduce the positive symptoms of psychosis (via D2 antagonism in hyperdopaminergic pathways) while mitigating side effects and potentially improving cognitive and negative symptoms (via D2 partial agonism in hypodopaminergic pathways and 5-HT1A agonism).[12]

-

Clozapine and Olanzapine : These atypical antipsychotics also feature a piperazine moiety (or a related diazepine structure) and exhibit a multi-receptor binding profile, including potent antagonism of D2 and 5-HT2A receptors.[1][4][16] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to older, typical antipsychotics.[17]

Antidepressants and Anxiolytics

The modulation of the serotonergic system by piperazine derivatives has made them mainstays in the treatment of mood and anxiety disorders.

-

Vilazodone : This antidepressant combines serotonin reuptake inhibition with partial agonism at 5-HT1A receptors.[18] The piperazine core is integral to its interaction with the serotonin transporter and receptor.

-

Buspirone : Used to treat generalized anxiety disorder, buspirone is a partial agonist of the 5-HT1A receptor.[4] Its anxiolytic effects are mediated by the activation of these receptors, which are involved in mood and anxiety regulation.[19]

-

Trazodone and Vortioxetine : These antidepressants also incorporate a piperazine ring and exhibit complex serotonergic activity, including receptor antagonism and reuptake inhibition.[4][5]

Emerging Applications

The therapeutic potential of piperazine derivatives continues to expand. Active research is exploring their utility in treating neurodegenerative conditions like Alzheimer's disease by designing multi-target agents that can, for instance, inhibit acetylcholinesterase and prevent amyloid and tau pathology.[8][9][20]

Part 3: Core Principles of Discovery and Preclinical Development

The development of a novel piperazine-based CNS agent follows a rigorous path of rational design, chemical synthesis, and comprehensive pharmacological evaluation.

Rational Drug Design & Structure-Activity Relationship (SAR)

The design of potent and selective piperazine ligands is heavily guided by SAR principles.[21] Medicinal chemists systematically modify three key components of the arylpiperazine scaffold to optimize its pharmacological profile:

-

The Aryl Group : Substitution patterns on the phenyl ring significantly influence receptor affinity and selectivity. For example, chloro or trifluoromethyl groups at the meta-position of the phenyl ring are common in ligands targeting serotonergic receptors.[10]

-

The Linker : The length and nature of the hydrocarbon chain connecting the piperazine N4 atom to the terminal group are critical. A four-carbon (butyl) chain is often optimal for high affinity at 5-HT1A and D2 receptors.[22]

-

The Terminal Moiety : This part of the molecule often determines the functional activity (agonist, antagonist, or partial agonist) and can be varied to fine-tune the overall pharmacological profile.[10]

The following table summarizes the binding affinities (Ki, in nM) of several representative piperazine-based CNS drugs, illustrating how their structures translate to specific receptor interaction profiles.

| Drug | Primary Indication | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Aripiprazole | Schizophrenia, Bipolar | 0.34 | 1.7 | 3.4 |

| Buspirone | Anxiety | 420 | 14 | 55 |

| Vilazodone | Depression | >1000 | 0.2 | >1000 |

| Ziprasidone | Schizophrenia, Bipolar | 0.8 | 3.4 | 0.4 |

| Lurasidone | Schizophrenia, Bipolar | 1.0 | 6.8 | 0.5 |

Data compiled from various public sources and literature reviews. Actual values may vary between studies.

Synthetic Strategies

The construction of arylpiperazine libraries is a mature field in medicinal chemistry. A common and robust approach involves the coupling of a substituted aryl halide with piperazine, followed by N-alkylation with a suitable side chain.

A prevalent method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the efficient formation of the aryl-nitrogen bond.[23]

Caption: A generalized workflow for the synthesis of long-chain arylpiperazine CNS agents.

Key Experimental Workflows for Pharmacological Profiling

Causality and Rationale: The first critical step in characterizing a new compound is to determine its affinity for the intended molecular targets. Radioligand binding assays are the gold standard for this purpose. They quantify the strength of the interaction (expressed as the inhibition constant, Ki) between the test compound and a specific receptor. This data is fundamental to confirming on-target activity and assessing selectivity against off-targets. A compound with high affinity (low Ki) for its intended target and low affinity for other receptors is a promising lead.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing the D2 dopamine receptor).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd, and the test compound dilutions.

-

For determining non-specific binding, add a high concentration of a known, non-labeled competitor (e.g., haloperidol).

-

For determining total binding, add only the buffer and radioligand.

-

-

Incubation and Termination:

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Subtract the non-specific binding from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a typical in vitro radioligand binding assay.

Mechanism of Action: Signaling Pathways

Understanding the downstream consequences of receptor binding is crucial. Piperazine agents achieve their effects by modulating intracellular signaling cascades.

Antipsychotics like aripiprazole and lurasidone primarily target D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi/o. Antagonism or partial agonism at this receptor is central to their therapeutic effect.

Caption: Activation of the 5-HT1A receptor pathway by a piperazine-based anxiolytic agent.

Part 4: Challenges and Future Directions

Overcoming Development Hurdles